molecular formula C6H12Pb B14743052 Trimethyl(prop-1-yn-1-yl)plumbane CAS No. 2526-55-8

Trimethyl(prop-1-yn-1-yl)plumbane

Cat. No.: B14743052
CAS No.: 2526-55-8
M. Wt: 291 g/mol
InChI Key: CLQWGKQBOCCELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl(prop-1-yn-1-yl)plumbane is a chemical compound with the molecular formula C6H12Pb It is an organolead compound, which means it contains a lead atom bonded to carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(prop-1-yn-1-yl)plumbane typically involves the reaction of lead-containing precursors with alkynes. One common method is the reaction of trimethyllead chloride with propargyl magnesium bromide under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to the specialized nature of the compound and the potential hazards associated with lead compounds. similar organolead compounds are typically produced in controlled environments with strict safety protocols to manage the toxicity and environmental impact of lead.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(prop-1-yn-1-yl)plumbane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield lead oxides, while substitution reactions can produce a variety of organolead derivatives .

Mechanism of Action

The mechanism of action of Trimethyl(prop-1-yn-1-yl)plumbane involves its interaction with various molecular targets and pathways. The lead center can coordinate with different ligands, influencing the reactivity and stability of the compound. The compound can also participate in electron transfer reactions, affecting the redox state of the lead atom and the overall reactivity of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these groups allows for unique substitution and addition reactions that are not possible with other organolead compounds .

Properties

CAS No.

2526-55-8

Molecular Formula

C6H12Pb

Molecular Weight

291 g/mol

IUPAC Name

trimethyl(prop-1-ynyl)plumbane

InChI

InChI=1S/C3H3.3CH3.Pb/c1-3-2;;;;/h1H3;3*1H3;

InChI Key

CLQWGKQBOCCELX-UHFFFAOYSA-N

Canonical SMILES

CC#C[Pb](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.